Home > Products > Screening Compounds P95450 > (D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate
(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate - 145274-93-7

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate

Catalog Number: EVT-1785362
CAS Number: 145274-93-7
Molecular Formula: C57H79F3N14O13
Molecular Weight: 1225.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate is a synthetic analog of neuropeptide FF, which is a neuropeptide involved in various physiological processes, including pain modulation and opioid receptor interactions. This compound is characterized by the substitution of the first amino acid with D-Tyrosine and the third amino acid with N-Methyl-Phenylalanine, enhancing its stability and receptor affinity. The trifluoroacetate salt form is commonly used to improve solubility and stability in biological applications.

Source

The compound is derived from the endogenous neuropeptide FF, which is primarily produced in the central nervous system of various species, including humans. Neuropeptide FF acts on two known receptors: Neuropeptide FF Receptor 1 and Neuropeptide FF Receptor 2, both of which are G protein-coupled receptors that mediate the physiological effects of neuropeptide FF.

Classification

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate falls under the category of synthetic peptides. It is classified as a neuropeptide analog, specifically designed to enhance pharmacological properties compared to its natural counterpart.

Synthesis Analysis

Methods

The synthesis of (D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Amino Acid Protection: Each amino acid used in SPPS is protected at its amino group to prevent premature coupling. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl).
  2. Coupling Reactions: The protected amino acids are coupled using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine.
  3. Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the solid support using trifluoroacetic acid (TFA), which also removes protecting groups.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from side products and unreacted materials.
  5. Characterization: Final products are characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity.
Molecular Structure Analysis

Structure

The molecular formula for (D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate is C54H76N14O10C_{54}H_{76}N_{14}O_{10}. The structure features a linear arrangement of amino acids with specific substitutions that enhance its biological activity.

Data

  • Molecular Weight: Approximately 1,019.29 g/mol
  • 3D Structure: Computational models suggest that the modified residues contribute to enhanced receptor binding affinity through improved hydrophobic interactions and steric fit within the receptor binding site .
Chemical Reactions Analysis

Reactions

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate primarily engages in receptor-mediated interactions rather than traditional chemical reactions.

Technical Details

  1. Receptor Binding: The compound binds selectively to Neuropeptide FF Receptors 1 and 2, modulating their activity through G protein signaling pathways.
  2. Agonistic Activity: Studies have shown that this analog exhibits agonistic properties, influencing pain perception and opioid response through its interaction with these receptors .
Mechanism of Action

Process

The mechanism of action for (D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate involves binding to Neuropeptide FF Receptors, leading to activation of intracellular signaling cascades.

Data

  • Signal Transduction: Upon binding, these receptors activate G proteins, which subsequently trigger downstream signaling pathways involving adenylate cyclase and phospholipase C.
  • Physiological Effects: This activation can result in modulation of pain pathways, reduction of opioid tolerance, and alterations in cardiovascular function .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents due to the trifluoroacetate salt form.

Chemical Properties

  • Stability: The compound exhibits increased stability compared to natural neuropeptides due to its structural modifications.
  • pH Sensitivity: Stability may vary with pH; optimal conditions should be maintained for biological assays.
Applications

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate has several scientific applications:

  • Pain Management Research: Investigated for its potential in modulating pain responses and reducing opioid side effects.
  • Pharmacological Studies: Used in studies aimed at understanding receptor interactions and developing new therapeutic agents targeting neuropeptide systems.
  • Neuroscience Research: Explored for its role in neuromodulation and potential applications in treating anxiety and cardiovascular diseases .

This compound represents a significant advancement in neuropeptide research, providing insights into therapeutic strategies for pain management and other physiological conditions.

Introduction to Neuropeptide FF (NPFF) System and Ligand Design

The Neuropeptide FF (NPFF) system, comprising endogenous peptides (e.g., FLFQPQRF-NH₂) and two G protein-coupled receptors (NPFFR1 and NPFFR2), serves as a critical modulator of opioid function, pain signaling, and stress responses [2]. NPFF receptors exhibit distinct distribution patterns: NPFFR1 predominates in supraspinal regions (e.g., hypothalamus), while NPFFR2 is densely expressed in the spinal cord dorsal horn—a key site for nociceptive processing [2] [5]. Ligands targeting this system require precise structural optimization to enhance receptor selectivity, metabolic stability, and blood-brain barrier penetration. Early NPFF analogs faced limitations such as rapid enzymatic degradation and poor subtype specificity, driving the development of engineered peptides like (D-Tyr¹,N-Me-Phe³)-NPFF (abbreviated as 1DMe). This compound exemplifies rational design strategies to refine pharmacological targeting of NPFF receptors [3] [6].

Evolution of NPFF Analogues in Receptor Targeting

Initial NPFF radioligands (e.g., [¹²⁵I][Tyr¹]NPFF) exhibited susceptibility to peptidases, complicating binding studies. The synthesis of 1DMe introduced deliberate modifications: D-Tyr¹ enhanced stability against aminopeptidases, while N-Me-Phe³ reduced cleavage by endopeptidases. These changes yielded a high-affinity probe ([¹²⁵I]1DMe) with superior resistance to degradation (<10% degradation after 150 min in tissue assays) [5] [6].

Table 1: Binding Affinities of Select NPFF Analogs [1] [3] [5]

CompoundNPFFR1 Affinity (Kd/Ki, nM)NPFFR2 Affinity (Kd/Ki, nM)Key Applications
NPFF (FLFQPQRF-NH₂)1.130.37Reference ligand
[Tyr¹]NPFF~1.5~0.5Early radioligand
1DMe0.150.10Autoradiography, functional assays
[D-Tyr¹,D-Leu²,D-Phe³]NPFFNDLow nanomolarSelectivity studies

Autoradiographic studies using [¹²⁵I]1DMe revealed dense NPFFR binding in rat spinal cord laminae I–II (superficial dorsal horn), aligning with regions rich in nociceptive primary afferents [5] [6]. Competition binding assays confirmed 1DMe’s selectivity: it displaced [¹²⁵I][Tyr¹]NPFF with subnanomolar affinity (K_d = 0.10 nM) but showed negligible interaction with opioid receptors (μ, δ, κ) or α₂-adrenergic sites [5]. Functionally, 1DMe acts as a biased antagonist at NPFFRs—it lacks intrinsic activity in calcium flux assays but potently blocks nociceptin-induced inhibition of voltage-gated calcium channels (IC₅₀ = 1.8 nM) in dorsal raphe neurons [1].

Table 2: Functional Profiles of 1DMe in Key Assays [1] [5]

Assay System1DMe EffectPotency (EC₅₀/IC₅₀)Receptor Target
[Ca²⁺]ᵢ transient (DRN neurons)Antagonizes nociceptin inhibitionIC₅₀ = 1.8 nMNPFFR2
[Ca²⁺]ᵢ transient (DRN neurons)No effect on 5-HT inhibitionN/ANPFFR1-independent
[¹²⁵I]1DMe binding (spinal cord)Saturation bindingK_d = 0.10 nMNPFFR2

Rationale for Structural Modifications in (D-Tyr¹,N-Me-Phe³)-NPFF

The design of 1DMe addressed three core challenges in NPFF analog development:

  • Enzymatic Stability:
  • D-Tyr¹: Substitution with D-tyrosine at position 1 confers resistance to aminopeptidases, which preferentially cleave L-amino acids. Preincubation of spinal cord sections with bestatin (an aminopeptidase inhibitor) further enhanced 1DMe’s binding affinity, confirming the role of N-terminal protection [6].
  • N-Me-Phe³: N-methylation of phenylalanine introduces a steric barrier to endopeptidases targeting the Gln³-Phe⁴ bond. This modification reduced degradation by >80% compared to native NPFF in spinal tissue homogenates [3] [6].
  • Receptor Selectivity and Conformation:
  • D-Tyr¹ facilitates optimal orientation for receptor engagement. Molecular modeling suggests D-Tyr¹ stabilizes a β-turn conformation in the N-terminal domain, enhancing fit into NPFFR2’s binding pocket [3].
  • N-Me-Phe³ alters peptide backbone flexibility, restricting conformational freedom. This enhances selectivity for NPFFR2 over NPFFR1, as evidenced by 1DMe’s >10-fold higher affinity for spinal cord sites (enriched with NPFFR2) versus hypothalamic sites (NPFFR1-dominant) [2] [5].
  • Functional Specificity:Unlike native NPFF—which exhibits dual agonist/antagonist profiles across tissues—1DMe displays pure antagonism. In dorsal raphe neurons, it abolishes nociceptin-mediated Ca²⁺ transient suppression (68±5% maximal inhibition) without affecting 5-HT responses, confirming selective NPFFR antagonism [1]. This precision enables mechanistic studies of NPFF-opioid crosstalk, such as reversing mu-opioid effects in spinal ganglia [1] [3].

Figure: Structural Modifications in 1DMe vs. Native NPFF

Native NPFF:  H²N-Phe¹-Leu²-Phe³-Gln⁴-Pro⁵-Gln⁶-Arg⁷-Phe⁸-NH₂  1DMe:        H²N-*D-Tyr¹*-Leu²-*N-Me-Phe³*-Gln⁴-Pro⁵-Gln⁶-Arg⁷-Phe⁸-NH₂  

Key: Blue = D-amino acid; Red = N-methylation

Properties

CAS Number

145274-93-7

Product Name

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C57H79F3N14O13

Molecular Weight

1225.3 g/mol

InChI

InChI=1S/C55H78N14O11.C2HF3O2/c1-32(2)28-42(67-48(74)37(56)29-35-18-20-36(70)21-19-35)53(79)68(3)44(31-34-14-8-5-9-15-34)52(78)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)50(76)63-38(16-10-26-62-55(60)61)49(75)66-41(47(59)73)30-33-12-6-4-7-13-33;3-2(4,5)1(6)7/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,76)(H,64,77)(H,65,78)(H,66,75)(H,67,74)(H4,60,61,62);(H,6,7)/t37-,38+,39+,40+,41+,42+,43+,44+;/m1./s1

InChI Key

JPJVZSWYKZEAKD-OZHXMYKOSA-N

SMILES

CC(C)CC(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.